molecular formula C10H15BrClN B8094059 2-Bromo-4-tert-butyl aniline hydrochloride

2-Bromo-4-tert-butyl aniline hydrochloride

Cat. No.: B8094059
M. Wt: 264.59 g/mol
InChI Key: FEONYQPDZYNUSG-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl aniline hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a tert-butyl group. This compound is typically found as a crystalline solid and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-tert-butyl aniline hydrochloride generally involves the bromination of 4-tert-butyl aniline. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into various amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various amine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Bromo-4-tert-butyl aniline hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.

    Biology: The compound is used in the development of biochemical assays and as a building block in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl aniline hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    4-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

    2-Chloro-4-tert-butyl aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 2-Bromo-4-tert-butyl aniline hydrochloride is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and materials.

This compound’s versatility and unique chemical properties make it an important tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-4-tert-butylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONYQPDZYNUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 24.33 g (90 mmol) of N-acetyl-2-bromo-4-tert-butyl aniline in 73.5 ml of 95% ethanol and 46 ml of concentrated hydrochloric acid is heated under reflux one hour. Then the mixture is cooled and the product is filtered, washed with cold 95% ethanol and dried. The yield of title compound is 21.75 g (91%).
Quantity
24.33 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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